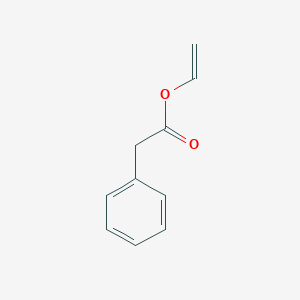

Vinyl phenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZLRASFVAGODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vinyl Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vinyl phenylacetate, a valuable monomer and reagent in organic synthesis. The primary focus of this document is the transvinylation reaction, a modern and efficient method for the formation of vinyl esters. This guide includes a detailed examination of the reaction mechanism, a summary of relevant quantitative data, a step-by-step experimental protocol, and illustrative diagrams to clarify the process.

Introduction to Vinyl Phenylacetate Synthesis

Vinyl esters are a critical class of organic compounds utilized as monomers in polymerization reactions and as versatile intermediates in a variety of organic transformations. Vinyl phenylacetate, specifically, serves as a key building block in the synthesis of more complex molecules. While several methods exist for the synthesis of vinyl esters, such as the addition of carboxylic acids to acetylene, these routes often require harsh conditions or environmentally challenging catalysts.[1]

A more contemporary and widely adopted approach is the transvinylation of a carboxylic acid with a vinyl ester, most commonly vinyl acetate.[1] This method involves the transfer of a vinyl group from vinyl acetate to another carboxylic acid, in this case, phenylacetic acid. The reaction is typically catalyzed by transition metal complexes, with ruthenium and palladium catalysts showing significant efficacy.[2][3] This guide will focus on the ruthenium-catalyzed transvinylation of phenylacetic acid, a method noted for its broad substrate scope and functional group tolerance.[2]

Core Synthesis Mechanism: Transvinylation

The synthesis of vinyl phenylacetate from phenylacetic acid and vinyl acetate proceeds via a transvinylation mechanism. This reaction is an equilibrium process where the vinyl group is exchanged between the two carboxylic acids.[3] The use of a catalyst is essential to achieve a reasonable reaction rate and yield. Ruthenium-based catalysts, particularly Grubbs-type catalysts, have been shown to be effective in promoting this transformation.[2]

The general reaction is as follows:

Phenylacetic Acid + Vinyl Acetate ⇌ Vinyl Phenylacetate + Acetic Acid

Below is a diagram illustrating the proposed catalytic cycle for this ruthenium-catalyzed transvinylation.

Caption: Proposed mechanism for Ruthenium-catalyzed transvinylation.

Quantitative Data: Catalyst Performance Comparison

The choice of catalyst is critical for the successful synthesis of vinyl phenylacetate via transvinylation. A study by Demkowicz et al. investigated the efficacy of various commercially available transvinylation and metathesis catalysts for the reaction between phenylacetic acid and vinyl acetate.[2] The results, summarized below, highlight the superior performance of Grubbs-type ruthenium catalysts in this specific transformation. All reactions were conducted in toluene at 65 °C for 16 hours with a 5 mol % catalyst loading.[2]

| Entry | Catalyst | Yield (%) |

| 1 | Pd(OAc)₂ | 14 |

| 2 | PdCl₂ | <5 |

| 3 | RuCl₃ | <5 |

| 4 | [RuCl₂(p-cymene)]₂ | <5 |

| 5 | Na₂PdCl₄ | <5 |

| 6 | Hg(OAc)₂ | <5 |

| 7 | Grubbs 1st Gen. | 35 |

| 8 | Hoveyda-Grubbs 2nd Gen. | 65 |

| 9 | Grubbs 2nd Gen. | 86 |

| Data sourced from Demkowicz, et al. (2016).[2] |

As the data indicates, the Grubbs second-generation catalyst provided the highest yield (86%), demonstrating its exceptional activity in promoting the transvinylation of phenylacetic acid under relatively mild, additive-free conditions.[2]

Detailed Experimental Protocol

The following protocol is adapted from the general procedure for the transvinylation of phenylacetic acid as described by Demkowicz et al.[2]

Materials and Equipment:

-

Phenylacetic acid

-

Vinyl acetate

-

Anhydrous toluene

-

Selected Ruthenium Catalyst (e.g., Grubbs second-generation catalyst)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Celite pad for filtration

-

Rotary evaporator

-

Silica gel for column chromatography (for purification)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for vinyl phenylacetate synthesis.

Procedure:

-

Reaction Setup: To a solution of phenylacetic acid (0.4 mmol) and vinyl acetate (0.8 mmol) in an anhydrous toluene (40 mL) within a round-bottom flask, ensure an inert argon atmosphere is established.[2]

-

Catalyst Addition: Add the appropriate catalyst (5 mol %, e.g., Grubbs second-generation catalyst) to the solution.[2]

-

Heating: The reaction mixture should be heated in an oil bath set to 65 °C for a duration of 16 hours.[2]

-

Workup: After the reaction period, cool the mixture to room temperature.[2]

-

Filtration: Filter the cooled reaction mixture over a pad of Celite to remove the catalyst.[2]

-

Solvent Removal: The excess solvent (toluene) and unreacted vinyl acetate are removed under reduced pressure using a rotary evaporator.[2]

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure vinyl phenylacetate.[2]

This detailed guide provides the essential information for the successful synthesis of vinyl phenylacetate using a modern and efficient ruthenium-catalyzed transvinylation method. For professionals in research and drug development, this protocol offers a reliable and high-yielding pathway to a valuable synthetic intermediate.

References

- 1. Vinyl acetate - Wikipedia [en.wikipedia.org]

- 2. Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Process for ruthenium-catalysed transvinylation of carboxylic acids - Eureka | Patsnap [eureka.patsnap.com]

Chemoenzymatic Synthesis of Vinyl Phenyl Acetate: A Technical Guide

The chemoenzymatic synthesis of vinyl phenyl acetate represents a significant advancement in green chemistry, offering a milder and more selective alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core methodologies for this synthesis, focusing on lipase-catalyzed transesterification reactions. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound is a valuable monomer and intermediate in the synthesis of various polymers and specialty chemicals. The use of enzymes, particularly lipases, in its synthesis allows for reactions to be conducted under mild conditions, often with high regioselectivity and enantioselectivity, thereby reducing the formation of byproducts and simplifying purification processes. The most common enzymatic route for synthesizing vinyl esters is through transesterification (also known as acylation or alcoholysis) where vinyl acetate serves as an efficient acyl donor.

Reaction Principle: Lipase-Catalyzed Transesterification

The enzymatic synthesis of this compound is typically achieved through a transesterification reaction between a suitable phenyl-containing alcohol (e.g., phenol or a derivative) and an acyl donor, most commonly vinyl acetate. Lipases, such as those from Candida antarctica (CAL-B), Burkholderia cepacia, and Pseudomonas cepacia, are frequently employed as biocatalysts.[1]

The reaction mechanism involves the formation of an acyl-enzyme intermediate. The alcohol then attacks this intermediate to release the desired ester and regenerate the enzyme. Vinyl acetate is a particularly effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product side and making the reaction essentially irreversible.

Caption: General reaction pathway for lipase-catalyzed synthesis of this compound.

Experimental Protocols

While a specific protocol for this compound is synthesized from general procedures for lipase-catalyzed transesterification, the following represents a comprehensive methodology.

3.1. General Procedure for Lipase-Catalyzed Synthesis

This protocol is based on typical conditions for lipase-catalyzed acylation reactions using vinyl acetate.

-

Materials and Reagents:

-

Phenyl-containing alcohol (e.g., phenol, benzyl alcohol)

-

Vinyl acetate (acyl donor)

-

Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

-

Organic solvent (e.g., n-hexane, heptane, tetrahydrofuran, or solvent-free system)

-

Molecular sieves (4 Å, optional, for anhydrous conditions)

-

Standard laboratory glassware

-

-

Reaction Setup:

-

To a screw-capped vial or round-bottom flask, add the phenyl-containing alcohol (1 mmol).

-

Add the organic solvent (e.g., 2 mL of n-hexane), if not a solvent-free system.[2]

-

Add vinyl acetate. The molar ratio of vinyl acetate to the alcohol can vary, but an excess is often used (e.g., 2 to 15 equivalents).[3]

-

Add the immobilized lipase. The enzyme loading is typically between 0.6% and 5% (w/v or w/w of substrates).[4][5]

-

(Optional) Add molecular sieves to maintain anhydrous conditions.[1]

-

-

Reaction Execution:

-

Seal the reaction vessel and place it in a shaker or on a magnetic stirrer.

-

Maintain the reaction at a controlled temperature, typically ranging from 30°C to 60°C.[1][2]

-

The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2]

-

Reaction times can vary from a few hours to 48 hours, depending on the specific substrates and conditions.[1][2]

-

-

Product Isolation and Purification:

-

After the reaction reaches completion (or desired conversion), separate the immobilized enzyme from the reaction mixture by filtration.[2]

-

Wash the enzyme with fresh solvent (e.g., ethyl acetate) to recover any adsorbed product.[2]

-

Combine the organic phases and remove the solvent under reduced pressure (rotary evaporation).[6]

-

The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.[2][6]

-

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various lipase-catalyzed acylation reactions, which can serve as a basis for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Enzymatic Acylation

| Parameter | Range/Value | Substrate/Enzyme | Outcome/Observation | Reference |

| Enzyme Loading | 0.6% (w/v) | Benzoic acid, n-propanol / CAL-B | 96.1% conversion | [4] |

| 30 mg | 1-(1-naphthyl)ethanol / Novozym 435 | ~48% conversion | [1] | |

| 80 mg | Vinyl cinnamate / Candida cylindracea lipase | High yield of phosphonate derivative | [2] | |

| Molar Ratio (Alcohol:Acyl Donor) | 1:2 (acid:alcohol) | Benzoic acid, n-propanol | Optimized for propyl-phenyl acetate synthesis | [4] |

| 1:12.6 (nerol:ethyl acetate) | Nerol / Novozym 435 | 91.6% conversion | [3] | |

| Temperature | 40 °C | Benzoic acid, n-propanol / CAL-B | Maximum conversion achieved | [4] |

| 52.7 °C | Nerol, ethyl acetate / Novozym 435 | Optimal temperature for neryl acetate synthesis | [3] | |

| 60 °C | 1-(1-naphthyl)ethanol / Novozym 435 | Optimal for kinetic resolution | [1] | |

| Solvent | Heptane | Benzoic acid, n-propanol | Reaction medium | [4] |

| n-Hexane | Vinyl esters, H-phosphites | Reaction medium | [2] | |

| DIPE (Diisopropyl ether) | Racemic alcohol / Burkholderia cepacia lipase | Solvent for kinetic resolution | [1] | |

| Solvent-free | Nerol, ethyl acetate | Green chemistry approach | [3] | |

| Reaction Time | 40 min | Benzoic acid, n-propanol / CAL-B | Time to reach maximum conversion | [4] |

| 3 h | 1-(1-naphthyl)ethanol / Novozym 435 | For kinetic resolution | [1] | |

| 18 h | Vinyl esters, H-phosphites / Candida cylindracea lipase | Reaction time for phosphonate synthesis | [2] | |

| 48 h | Quinolone derivative / CAL-B | For kinetic resolution | [1] |

Table 2: Performance of Different Lipases in Acylation Reactions

| Lipase Source | Reaction Type | Acyl Donor | Key Finding | Reference |

| Candida antarctica Lipase B (CAL-B/Novozym 435) | Esterification | - | High conversion (96.1%) for propyl-phenyl acetate. | [4] |

| Kinetic Resolution | Vinyl acetate | Effective for resolving quinolone and naphthofurandione derivatives. | [1] | |

| Burkholderia cepacia (lipase-PS) | Kinetic Resolution | Vinyl acetate | High enantiomeric excess (98%) for (S)-acetate. | [1] |

| Pseudomonas cepacia (PSL-CI) | Kinetic Resolution | Vinyl acetate | Efficient for resolving naphthofurandione (99% ee). | [1] |

| Candida cylindracea (CcL) | Markovnikov Addition | Vinyl esters | Best catalyst among screened lipases for this specific reaction. | [2] |

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chemoenzymatic synthesis of this compound.

References

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]

- 4. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ioc.tu-clausthal.de [ioc.tu-clausthal.de]

Lipase-Catalyzed Synthesis of Vinyl Phenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of esters has garnered significant attention across the pharmaceutical, food, and cosmetic industries due to its alignment with green chemistry principles. Lipase-catalyzed reactions, in particular, offer high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. This technical guide provides an in-depth overview of the lipase-catalyzed synthesis of vinyl phenyl acetate, a valuable compound in various industrial applications.

Introduction to Lipase-Catalyzed Transesterification

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous media, they can effectively catalyze esterification, transesterification, and aminolysis reactions. The use of vinyl esters, such as vinyl acetate, as acyl donors in transesterification reactions is particularly advantageous. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, an unstable enol, which shifts the reaction equilibrium towards the product, resulting in high conversion rates.[1]

The general mechanism for lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism.[1][2][3] This involves the formation of a covalent acyl-enzyme intermediate, which then reacts with the nucleophile (in this case, phenol) to produce the final ester and regenerate the free enzyme.

Experimental Protocols

This section outlines a generalized experimental protocol for the lipase-catalyzed synthesis of this compound, based on common methodologies reported for similar ester syntheses.

Materials

-

Lipase: Immobilized lipases are generally preferred for their enhanced stability and reusability.[4][5] Common choices include Candida antarctica lipase B (CALB, often available as Novozym 435), Pseudomonas cepacia lipase, and Rhizomucor miehei lipase.[1][6][7]

-

Substrates: Phenol and Vinyl Acetate.

-

Solvent: The reaction can be performed in a solvent-free system or using an organic solvent.[2][3][8] Common solvents include heptane, toluene, and diisopropyl ether.[4][6] The choice of solvent can significantly impact enzyme activity and stability.

-

Molecular Sieves (optional): To remove any residual water that could lead to hydrolysis.

General Reaction Procedure

-

Reaction Setup: In a sealed reaction vessel, dissolve phenol in the chosen organic solvent (if applicable).

-

Substrate Addition: Add vinyl acetate to the reaction mixture. The molar ratio of vinyl acetate to phenol is a critical parameter to optimize.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically expressed as a percentage of the total substrate weight.

-

Reaction Conditions: The reaction is typically carried out in a shaker or stirred tank reactor at a controlled temperature.[2][3] Agitation speed is important to minimize mass transfer limitations.[5]

-

Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Termination and Product Isolation: Once the desired conversion is reached, the enzyme is separated by filtration. The solvent and unreacted substrates can be removed by distillation to isolate the this compound product.

Key Parameters and Optimization

The efficiency of the lipase-catalyzed synthesis is influenced by several factors that can be optimized to achieve maximum yield and reaction rate.

| Parameter | Typical Range/Value | Effect on Reaction | References |

| Enzyme Source | Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase, Rhizomucor miehei Lipase | The choice of lipase affects selectivity, activity, and stability. Novozym 435 is widely used and shows high activity for a broad range of substrates. | [1][6][7] |

| Enzyme Loading | 0.6% - 15% (w/w of substrates) | Higher enzyme loading generally increases the reaction rate, but can also increase costs. | [4][8][9][10] |

| Molar Ratio (Acyl Donor:Alcohol) | 1:1 to 1:2.5 | An excess of the acyl donor (vinyl acetate) can shift the equilibrium towards product formation. | [4][9] |

| Temperature | 30°C - 60°C | Higher temperatures can increase the reaction rate but may lead to enzyme denaturation. The optimal temperature depends on the specific lipase's thermal stability. | [2][3][6][8] |

| Solvent | Heptane, Toluene, Diisopropyl ether, Solvent-free | The choice of solvent affects enzyme activity and substrate solubility. Solvent-free systems are often preferred for being more environmentally friendly. | [2][3][4][6][8] |

| Agitation Speed | 200 - 400 rpm | Sufficient agitation is necessary to overcome mass transfer limitations, especially with immobilized enzymes. | [2][3][6] |

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the widely accepted Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and analysis of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The lipase-catalyzed synthesis of this compound presents a promising and sustainable alternative to conventional chemical methods. By optimizing key reaction parameters such as enzyme choice, temperature, and substrate molar ratios, high yields and purity can be achieved. The use of immobilized lipases further enhances the economic viability of the process through enzyme recycling. This guide provides a foundational understanding and practical framework for researchers and professionals to develop and implement efficient enzymatic esterification processes.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]

- 9. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]

"vinyl phenyl acetate physical and chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl phenyl acetate (ethenyl 2-phenylacetate) is an organic compound with the chemical formula C₁₀H₁₀O₂.[1] As a molecule incorporating both a vinyl group and a phenylacetate moiety, it holds potential for a variety of chemical transformations, including polymerization and ester hydrolysis. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its synthesis, analysis, and potential reaction pathways. Due to the limited availability of experimental data for this compound, information from the closely related compounds, vinyl acetate and phenyl acetate, is included for comparative purposes where appropriate.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | ethenyl 2-phenylacetate | [1] |

| Synonyms | Vinyl phenylacetate, Ethenyl phenylacetate | [1] |

| CAS Number | 18120-64-4 | |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

Quantitative Physical Properties

| Property | This compound (Computed) | Vinyl Acetate (Experimental) | Phenyl Acetate (Experimental) |

| Density | No Data Available | 0.934 g/cm³[2][3] | 1.073 g/mL at 25 °C[4][5] |

| Boiling Point | No Data Available | 72.7 °C[2][3] | 196 °C[4][5] |

| Melting Point | No Data Available | -93.5 °C[2] | No Data Available |

| XLogP3 | 2.3 | 0.7 | 1.5 |

Experimental Protocols

Proposed Synthesis of this compound

A direct experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, based on general principles of esterification and procedures for analogous compounds like ethyl phenylacetate, a plausible synthetic route would involve the acid-catalyzed esterification of phenylacetic acid with vinyl acetate via transvinylation.

Reaction:

Phenylacetic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

Proposed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent) and vinyl acetate (a suitable excess, e.g., 3-5 equivalents) in an appropriate solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Diagram of Proposed Synthesis Workflow

Caption: A workflow diagram for the proposed synthesis of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A specific GC-MS protocol for this compound was not found. However, a standard approach for the analysis of a volatile ester like this compound can be outlined based on methods for similar compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Proposed GC-MS Parameters:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Inlet Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Program: A temperature gradient program would be employed to ensure good separation. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu) to capture the molecular ion and characteristic fragment ions.

-

Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.

-

Chemical Reactivity and Stability

Hydrolysis

As an ester, this compound is expected to undergo hydrolysis under both acidic and basic conditions to yield phenylacetic acid and vinyl alcohol. The vinyl alcohol intermediate is unstable and will tautomerize to the more stable acetaldehyde.

Reaction Pathway:

This compound + H₂O → Phenylacetic Acid + Vinyl Alcohol → Phenylacetic Acid + Acetaldehyde

Diagram of Hydrolysis Pathway

Caption: The hydrolysis pathway of this compound.

Polymerization

The vinyl group in this compound makes it susceptible to polymerization, similar to vinyl acetate. This can be initiated by radical initiators, light, or heat. The polymerization of vinyl acetate is a well-documented industrial process, and it is reasonable to assume that this compound would exhibit similar reactivity, leading to the formation of polythis compound.

Reactivity with Electrophiles

Vinyl esters can react with electrophiles at the double bond. The reactivity is influenced by the electronic nature of the ester group. These reactions can lead to a variety of functionalized products.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or involvement of this compound in cellular signaling pathways. However, derivatives of phenylacetic acid are known to possess a wide range of biological activities and are used in various pharmaceuticals. Further research would be required to determine if this compound or its metabolites exhibit any significant biological effects.

Conclusion

This technical guide provides a summary of the available information on the physical and chemical properties of this compound. While experimental data for this specific compound is limited, its properties and reactivity can be inferred from related compounds and general chemical principles. The proposed experimental protocols for synthesis and analysis provide a starting point for researchers working with this molecule. Further investigation is needed to fully characterize its physical properties, explore its reactivity in detail, and determine any potential biological activity.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Vinyl Phenyl Acetate

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of vinyl phenyl acetate, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and logical diagrams to facilitate a thorough understanding of the molecule's structural characterization.

Spectral Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized below. The assignments are based on established chemical shift ranges, splitting patterns, and data from analogous compounds such as vinyl and phenyl acetates. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

1.1 ¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for both the vinyl and the phenylacetyl moieties. The vinyl group protons form a complex ABC spin system, resulting in three distinct signals. The phenyl group protons typically appear as a multiplet, and the methylene protons give a singlet.

| Atom Number(s) (See Fig. 1) | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-1a | ~4.60 | Doublet of Doublets (dd) | Jgem ≈ 1.5 Hz, Jcis ≈ 6.5 Hz | 1H |

| H-1b | ~4.90 | Doublet of Doublets (dd) | Jgem ≈ 1.5 Hz, Jtrans ≈ 14.0 Hz | 1H |

| H-2 | ~7.30 | Doublet of Doublets (dd) | Jtrans ≈ 14.0 Hz, Jcis ≈ 6.5 Hz | 1H |

| H-4 | ~3.70 | Singlet (s) | - | 2H |

| H-6, H-7, H-8 | ~7.25 - 7.40 | Multiplet (m) | - | 5H |

1.2 ¹³C NMR Spectral Data

The carbon NMR spectrum provides key information on the carbon framework of the molecule.

| Atom Number(s) (See Fig. 1) | Chemical Shift (δ) (ppm) | Description |

| C-1 | ~97.8 | Vinyl (=CH₂) |

| C-2 | ~141.2 | Vinyl (-CH=) |

| C-3 | ~169.5 | Carbonyl (C=O) |

| C-4 | ~41.5 | Methylene (-CH₂-) |

| C-5 | ~133.8 | Aromatic (ipso-C) |

| C-6 | ~129.4 | Aromatic (ortho-C) |

| C-7 | ~128.7 | Aromatic (meta-C) |

| C-8 | ~127.3 | Aromatic (para-C) |

Visualization of Structure and Workflow

Visual diagrams are essential for correlating spectral data with molecular structure and for understanding the experimental process.

An In-depth Technical Guide to the FTIR and Mass Spectrometry of Vinyl Phenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of vinyl phenyl acetate using Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry (MS). It includes comprehensive experimental protocols, quantitative data on spectral features, and a logical depiction of the mass spectral fragmentation pathway. This document is intended to serve as a core resource for researchers and professionals in drug development and analytical chemistry who work with or encounter this compound.

Introduction

This compound (C₁₀H₁₀O₂) is an organic compound with a molecular weight of 162.18 g/mol [1]. As an ester containing both a vinyl group and a phenyl group, its characterization requires techniques that can elucidate these specific functional moieties. FTIR spectroscopy is an ideal technique for identifying the vibrational modes of the functional groups present, while mass spectrometry provides detailed information about the molecular weight and fragmentation pattern, aiding in structural confirmation. This guide outlines the analytical methodologies and expected results for the comprehensive characterization of this compound.

Experimental Protocols

The following protocols describe standard procedures for the analysis of a neat liquid sample like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common and effective method for analyzing a neat liquid sample is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique requires minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Before analyzing the sample, a background spectrum is collected. This is done with a clean, empty ATR crystal to record the absorbance of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

-

Sample Application: A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the mid-infrared range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

-

Cleaning: After the analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to remove any residual sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, GC-MS is the preferred method for mass analysis as it separates the compound from any potential impurities before it enters the mass spectrometer.

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

A capillary column suitable for the analysis of esters (e.g., a 5% phenyl methylpolysiloxane column).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injector: 1 µL of the prepared sample is injected into the GC inlet, which is heated to a temperature that ensures rapid volatilization (e.g., 250 °C). A split injection mode is typically used to prevent column overloading.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: The GC oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from the solvent and any impurities.

-

-

Mass Spectrometry Analysis:

-

Ionization: As the this compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analyzer: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Presentation

The following tables summarize the expected quantitative data from the FTIR and mass spectrometry analysis of this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The table below lists the major absorption peaks and their assignments, based on data for vinyl and phenyl esters.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 - 3030 | =C-H Stretch (Aromatic and Vinyl) | Phenyl and Vinyl |

| ~2950 - 2850 | C-H Stretch (Aliphatic) | Methylene (-CH₂-) |

| ~1760 | C=O Stretch (Ester) | Phenyl Acetate |

| ~1645 | C=C Stretch (Vinyl) | Vinyl |

| ~1590, ~1490 | C=C Stretch (Aromatic Ring) | Phenyl |

| ~1200 | C-O Stretch (Ester) | Phenyl Acetate |

| ~940 | =C-H Bend (Out-of-plane, Vinyl) | Vinyl |

| ~750, ~690 | C-H Bend (Out-of-plane, Monosubstituted Ring) | Phenyl |

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The expected major fragments are listed below, with their m/z values and proposed structures.

| m/z Value | Proposed Fragment Ion Structure | Fragment Name / Description |

| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 77 | [C₆H₅]⁺ | Phenyl Ion |

| 43 | [CH₃CO]⁺ | Acetyl Cation |

| 42 | [C₂H₂O]⁺• | Ketene Radical Cation |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mass spectral fragmentation pathway of this compound.

Discussion

The FTIR spectrum provides a clear fingerprint of this compound. The strong absorption around 1760 cm⁻¹ is characteristic of the C=O stretch in a phenyl ester, which is typically at a higher wavenumber than in alkyl esters due to the electron-withdrawing nature of the phenyl ring. The peaks in the 3080-3030 cm⁻¹ region and the aromatic C=C stretching vibrations confirm the presence of the phenyl group, while the C=C stretch of the vinyl group is observed around 1645 cm⁻¹.

In the mass spectrum, the molecular ion at m/z 162 confirms the compound's molecular weight. The fragmentation pattern is consistent with that of related esters. A primary fragmentation pathway involves the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to an intermediate ion at m/z 120. This intermediate can then lose a formyl radical (CHO•) to form the stable tropylium ion at m/z 91. An alternative fragmentation involves the cleavage of the ester bond to produce the highly stable acetyl cation at m/z 43. The presence of these key fragments provides strong evidence for the structure of this compound.

By combining the data from both FTIR and mass spectrometry, a confident identification and structural confirmation of this compound can be achieved. The methodologies and data presented in this guide offer a robust framework for the analysis of this compound in various scientific and industrial settings.

References

In-depth Technical Guide on the Thermal Degradation of Polyvinyl Acetate

Notice to the Reader: Initial research indicates a significant scarcity of specific data on the thermal degradation of polyvinyl phenyl acetate. The following guide is therefore focused on the closely related and extensively studied polymer, polyvinyl acetate (PVAc) . The degradation of polythis compound is hypothesized to follow a similar pathway, involving the elimination of phenylacetic acid, but this is speculative without direct experimental evidence.

Introduction

Polyvinyl acetate (PVAc) is a widely used thermoplastic polymer known for its application in adhesives, coatings, and paints. Understanding its thermal stability and degradation behavior is crucial for its processing, application, and recycling. The thermal degradation of PVAc is a complex process that primarily occurs in two distinct stages. The first stage involves the elimination of acetic acid from the polymer backbone, leading to the formation of an unsaturated polyene structure. The second stage, occurring at higher temperatures, involves the fragmentation and charring of this polyene backbone.[1][2][3][4][5] This guide provides a detailed overview of the thermal degradation of PVAc, summarizing key quantitative data, experimental protocols, and degradation pathways.

Degradation Mechanism

The thermal degradation of PVAc is predominantly a two-step process:

-

Deacetylation: In the first stage, typically occurring between 300°C and 400°C, the acetate side groups are eliminated from the polymer chain in the form of acetic acid.[2][4] This reaction is autocatalytic, meaning the released acetic acid can accelerate the degradation of the remaining polymer.[2][3][4] This process results in the formation of a highly unsaturated polymer backbone, often referred to as a polyene.[2][4]

-

Polyene Degradation: The second stage of degradation occurs at temperatures above 400°C.[2][4] The polyene backbone formed in the first stage undergoes further degradation through chain scission, cross-linking, and, in an oxidative environment, aromatization to form a char residue.[2][4] This stage is characterized by the evolution of various volatile hydrocarbon products.

A simplified logical flow of the overall degradation process is presented below.

Caption: Logical flow of PVAc thermal degradation.

Quantitative Data from Thermal Analysis

The thermal degradation of PVAc is typically quantified using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. The following tables summarize key quantitative data from TGA experiments conducted under an inert atmosphere.

Table 1: TGA Data for Polyvinyl Acetate Degradation

| Parameter | Value | Reference |

| First Degradation Stage | 230°C - 400°C | [3] |

| Second Degradation Stage | > 400°C | [2] |

| Weight Loss in First Stage | ~72% | [1] |

| Weight Loss in Second Stage | ~25% | [3] |

| Residual Char at High Temp. | ~2.62% | [3] |

Table 2: Kinetic Parameters for PVAc Deacetylation

| Parameter | Value | Reference |

| Activation Energy (Ea) | Varies with model | [3] |

| Pre-exponential Factor (A) | 9.6 x 10^15 s^-1 | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections describe typical protocols for the key analytical techniques used to study the thermal degradation of PVAc.

Thermogravimetric analysis is used to determine the thermal stability and degradation profile of PVAc.

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q5000IR or NETZSCH TG209 F1).[4][6]

-

Sample Preparation: A small amount of the PVAc sample (typically 1.0 ± 0.2 mg) is placed in a platinum crucible.[4]

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.[1][4] A typical flow rate is 25-80 ml/min.[4][6]

-

Heating Rate: The sample is heated at a constant rate, commonly 10°C/min.[1][6]

-

Temperature Range: The analysis is performed over a wide temperature range, for instance, from room temperature (25°C) up to 723 K (450°C) or 800°C.[1][6]

-

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve and its derivative (DTG curve) are analyzed to determine the onset and peak degradation temperatures, as well as the percentage of weight loss in each degradation stage.

The general workflow for a TGA experiment is illustrated below.

Caption: TGA experimental workflow.

Py-GC/MS is a powerful technique used to identify the volatile products evolved during the thermal degradation of PVAc.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph and a mass spectrometer.

-

Sample Preparation: A small amount of the PVAc sample is placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) in an inert atmosphere.

-

Gas Chromatography: The volatile degradation products are separated based on their boiling points and interaction with the GC column.

-

Mass Spectrometry: The separated compounds are ionized and fragmented, and the resulting mass spectrum is used to identify their chemical structure.

-

-

Data Analysis: The chromatogram shows the separated degradation products, and the mass spectrum of each peak is compared to a library of known compounds for identification. Acetic acid is the major product identified in the first degradation stage.[5]

Signaling Pathway of Degradation

The degradation of PVAc can be visualized as a signaling pathway where heat acts as the initial signal, triggering a cascade of chemical reactions.

Caption: PVAc degradation signaling pathway.

Conclusion

The thermal degradation of polyvinyl acetate is a well-characterized, two-stage process involving deacetylation followed by polyene backbone degradation. The primary volatile product of the first stage is acetic acid, which also acts as a catalyst for the reaction. Quantitative analysis using techniques like TGA provides valuable data on the thermal stability and degradation kinetics of PVAc. A thorough understanding of these degradation mechanisms and the associated experimental protocols is essential for professionals in materials science and drug development who utilize this versatile polymer.

References

The Hydrolysis Kinetics of Vinyl Phenyl Acetate: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the hydrolysis kinetics of vinyl phenyl acetate. Due to the limited availability of direct research on this compound, this document establishes a predictive framework based on the well-documented hydrolysis kinetics of two closely related structural analogs: vinyl acetate and phenyl acetate. This guide covers proposed reaction mechanisms, detailed experimental protocols for kinetic studies, and a summary of relevant kinetic data from its analogs to inform future research and development.

Introduction

This compound is an ester that combines the structural features of both vinyl acetate and phenyl acetate. Its hydrolysis is expected to yield phenylacetic acid and vinyl alcohol, with the latter rapidly tautomerizing to acetaldehyde. Understanding the hydrolysis kinetics of this compound is crucial for applications where its stability in aqueous environments is a factor, such as in the design of prodrugs, controlled-release systems, and in various industrial processes. This guide will explore the anticipated kinetic behavior of this compound under different catalytic conditions, including acid-catalyzed, base-catalyzed, and enzymatic hydrolysis.

Proposed Hydrolysis Mechanisms

Based on the established mechanisms for vinyl acetate and phenyl acetate, the hydrolysis of this compound is expected to proceed via two primary pathways depending on the pH of the solution.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of this compound is proposed to follow a mechanism analogous to the A-2 type mechanism for vinyl acetate. This involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule.

Caption: Proposed acid-catalyzed hydrolysis mechanism of this compound.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis is expected to proceed via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the carbonyl carbon. This is a common pathway for the saponification of esters like phenyl acetate.

Caption: Proposed base-catalyzed hydrolysis (saponification) of this compound.

Experimental Protocols for Kinetic Analysis

The following are detailed methodologies for studying the hydrolysis kinetics of this compound, adapted from established protocols for vinyl and phenyl acetate.

Materials and Reagents

-

This compound (synthesis may be required if not commercially available)

-

Hydrochloric Acid (for acid-catalyzed studies)

-

Sodium Hydroxide (for base-catalyzed studies)

-

Buffer solutions (e.g., phosphate, acetate, borate for pH-dependent studies)

-

Acetonitrile or other suitable organic solvent (HPLC grade)

-

Deionized water

-

Internal standard for chromatography (e.g., a stable, non-reactive compound)

-

Lipase enzymes (e.g., from Candida rugosa, Novozym 435) for enzymatic studies[1].

Apparatus

-

Constant temperature water bath or incubator

-

pH meter

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reaction vessels (e.g., sealed vials or a batch reactor)[2].

-

Magnetic stirrer and stir bars

General Experimental Workflow

The following diagram outlines a general workflow for a kinetic study of this compound hydrolysis.

Caption: General experimental workflow for kinetic analysis of hydrolysis.

Procedure for a Typical Kinetic Run

-

Reaction Setup : A buffered aqueous solution or a dilute acid/base solution is placed in a reaction vessel and allowed to reach thermal equilibrium in a constant temperature bath.

-

Initiation : The reaction is initiated by adding a small volume of a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile) to the reaction medium with vigorous stirring.

-

Sampling : At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching : The reaction in the aliquot is quenched immediately. For acid-catalyzed reactions, this can be done by neutralizing with a base. For base-catalyzed reactions, neutralization with an acid is appropriate. Dilution with the mobile phase for HPLC analysis can also serve to quench the reaction.

-

Analysis : The concentration of this compound and/or the product (phenylacetic acid or acetaldehyde) is determined using a pre-calibrated HPLC or UV-Vis spectrophotometric method. The hydrolysis of vinyl acetate has been monitored by observing the appearance of acetaldehyde using HPLC[3]. Similarly, phenyl acetate hydrolysis can be monitored by the appearance of phenol[2].

-

Data Analysis : The concentration of the reactant is plotted against time. The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln[this compound] versus time, assuming the concentration of the catalyst (H+ or OH-) remains constant.

Quantitative Data from Analogous Compounds

The following tables summarize kinetic data for the hydrolysis of vinyl acetate and phenyl acetate under various conditions. This information can serve as a baseline for predicting the behavior of this compound.

Hydrolysis of Vinyl Acetate

| Catalyst | Conditions | Rate Constant (k) | Reference |

| Sulfuric Acid (6%) | 25 °C | - | [4] |

| - | - | Vmax: 90 nmol/min (rat oral mucosa) | [3] |

| - | - | Km: 0.5 mM (rat oral mucosa) | [3] |

Hydrolysis of Phenyl Acetate

| Catalyst | pH | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Base-catalyzed | ~6.3 | 10 - 65 | - | - | [2] |

| Sodium Acetate | 5 | 20 - 45 | Varies with catalyst concentration | Decreases with increasing catalyst concentration | [5] |

| Homogeneous | 6 | - | - | 78.0 | [2] |

| Homogeneous | 7 | - | - | 77.0 | [2] |

| Heterogeneous (sandstone) | - | 18 | 0.0387 min⁻¹ (with 2g rock) | 65.6 - 70.3 | [2] |

| Heterogeneous (sandstone) | - | 60 | 0.5734 min⁻¹ (with 1g rock) | - | [2] |

Enzymatic Hydrolysis

Lipases are known to catalyze the hydrolysis of esters, including vinyl and phenyl acetates, often with high chemo- and enantioselectivity[1][6]. The enzymatic hydrolysis of this compound could be a valuable route for the synthesis of chiral compounds.

Proposed Experimental Protocol for Enzymatic Hydrolysis

-

Enzyme Selection : Screen a variety of commercially available lipases (e.g., from Candida antarctica B (Novozym 435), Candida rugosa) for activity towards this compound[1].

-

Reaction Medium : Conduct the reaction in a buffered aqueous solution or a biphasic system (e.g., water-toluene) to facilitate product separation.

-

Kinetic Monitoring : Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine both the conversion and the enantiomeric excess of the product.

-

Optimization : Optimize reaction parameters such as pH, temperature, enzyme loading, and substrate concentration to maximize the reaction rate and selectivity.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. pangea.stanford.edu [pangea.stanford.edu]

- 3. Regional distribution and kinetics of vinyl acetate hydrolysis in the oral cavity of the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of Vinyl Phenyl Acetate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl phenyl acetate (VPA) is a vinyl ester monomer that holds potential for the development of novel polymers with tailored properties. Its structure, featuring a phenyl group, suggests that its reactivity in polymerization and the characteristics of the resulting polymers will differ significantly from the more common vinyl acetate (VAc). This technical guide provides a comprehensive overview of the available information on the reactivity of this compound, drawing comparisons with vinyl acetate to offer a clearer understanding of its polymerization behavior. Due to the limited direct research on VPA, this guide also incorporates data from analogous systems and theoretical considerations to provide a more complete picture for researchers in polymer chemistry and materials science.

Homopolymerization of this compound

Currently, there is a notable lack of specific studies detailing the homopolymerization of this compound. However, based on the principles of free-radical polymerization of vinyl monomers, a general understanding can be inferred. The polymerization would proceed through the typical stages of initiation, propagation, and termination.

Hypothetical Reaction Scheme for the Homopolymerization of this compound:

Caption: Hypothetical reaction pathway for the free-radical homopolymerization of this compound.

It is anticipated that the bulky phenyl group in VPA may introduce steric hindrance, potentially affecting the rate of polymerization and the achievable molecular weight of the resulting poly(this compound) (PVPA). The thermal properties of PVPA, such as the glass transition temperature (Tg), are also expected to be influenced by the rigidity of the phenyl rings in the polymer backbone.

Copolymerization of this compound

The copolymerization of VPA with other vinyl monomers is a key area of interest for tailoring polymer properties. While extensive data is not available, one study has explored the copolymerization of vinyl phenylacetate (VPAc) with methyl methacrylate (MMA).

Copolymerization with Methyl Methacrylate (MMA)

A study on the fabrication of graded-index plastic optical fibers utilized the interfacial-gel copolymerization of MMA and VPAc.[1] The research suggests that the monomer reactivity ratios for this pair are significantly different, leading to a copolymer composition that resembles a polymer blend of the respective homopolymers.[1] This indicates that one monomer is preferentially incorporated into the growing polymer chain over the other.

Table 1: Monomer Reactivity Ratios (r) for MMA (M1) and VPAc (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (MMA) | r2 (VPAc) | Copolymer Structure | Reference |

| Methyl Methacrylate | Vinyl Phenylacetate | Not explicitly stated, but implied to be high | Not explicitly stated, but implied to be low | Block-like or blend-like | [1] |

This disparity in reactivity ratios is a critical consideration for controlling the microstructure and properties of the final copolymer.

Experimental Protocols

Detailed experimental protocols for the polymerization of VPA are scarce. However, a general approach for free-radical polymerization can be adapted from standard procedures for vinyl monomers. The following are generalized protocols for solution and bulk polymerization, and a more specific protocol for interfacial-gel copolymerization based on the available literature.

General Solution Polymerization Protocol

-

Monomer and Solvent Preparation: Purify the this compound monomer and the chosen comonomer (e.g., MMA) by passing them through a column of basic alumina to remove inhibitors. Degas the chosen solvent (e.g., toluene, benzene) by purging with an inert gas like nitrogen or argon.

-

Reaction Setup: Assemble a reaction vessel (e.g., a three-necked flask) equipped with a condenser, a magnetic stirrer, and an inert gas inlet.

-

Polymerization: Charge the reactor with the desired amounts of VPA, comonomer, and solvent. Heat the mixture to the desired reaction temperature (typically 60-80 °C).

-

Initiation: Dissolve a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)) in a small amount of the solvent and add it to the reaction mixture to initiate polymerization.

-

Reaction Monitoring and Termination: Monitor the reaction progress by techniques such as gravimetry or spectroscopy. After the desired conversion is reached, terminate the reaction by cooling the mixture and precipitating the polymer in a non-solvent (e.g., methanol or hexane).

-

Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum to a constant weight.

General Bulk Polymerization Protocol

-

Monomer and Initiator Preparation: Purify the VPA monomer and comonomer as described above. Dissolve the radical initiator directly in the monomer mixture.

-

Reaction Setup: Place the monomer-initiator mixture in a sealed ampoule or a reactor suitable for handling viscous materials.

-

Polymerization: Heat the mixture to the desired temperature to initiate polymerization. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

-

Termination and Purification: Due to the high viscosity, the reaction may be difficult to stop at a specific conversion. The polymer is typically dissolved in a suitable solvent and then precipitated and purified as described in the solution polymerization protocol.

Interfacial-Gel Copolymerization of MMA and VPAc[1]

This technique is used to create a graded-index material where the copolymer composition varies along the radial direction.

-

Monomer Mixture Preparation: Prepare a mixture of methyl methacrylate (MMA) and vinyl phenylacetate (VPAc) with a specified amount of a radical initiator (e.g., benzoyl peroxide, BPO) and a chain transfer agent (e.g., n-butyl mercaptan, nBM).

-

Tube Preparation: Use a pre-made poly(methyl methacrylate) (PMMA) tube as the reaction vessel.

-

Polymerization: Fill the PMMA tube with the monomer mixture. The polymerization is carried out in a furnace at a controlled temperature (e.g., 70°C for 16 hours). During this stage, a gel phase forms on the inner wall of the PMMA tube.

-

Graded-Index Formation: The difference in the reactivity ratios of MMA and VPAc, along with diffusion of the monomers in the gel phase, leads to a gradient in the copolymer composition along the radial direction of the tube.

-

Post-Polymerization: Further heat treatment (e.g., at 80°C under vacuum) is applied to complete the polymerization.

Experimental Workflow for Interfacial-Gel Copolymerization:

Caption: Workflow for the interfacial-gel copolymerization of MMA and VPAc.

Reactivity Ratios and the Q-e Scheme

The reactivity of a monomer in copolymerization is quantitatively described by its reactivity ratios (r) and can be qualitatively understood using the Alfrey-Price Q-e scheme.

-

Reactivity Ratios (r): The ratio of the rate constant for a radical adding its own monomer to the rate constant for it adding the comonomer.

-

Q-value: Represents the reactivity of the monomer due to resonance stabilization.

-

e-value: Represents the polarity of the monomer and the growing radical.

Table 2: Q-e Values for Vinyl Acetate and Related Monomers

| Monomer | Q | e |

| Vinyl Acetate | 0.026 | -0.22 |

| Styrene | 1.0 | -0.8 |

| Methyl Methacrylate | 0.74 | 0.40 |

The low Q value of vinyl acetate indicates low resonance stabilization of the monomer and its corresponding radical. The negative e value suggests it is an electron-donating monomer. It is plausible that this compound would have a higher Q value than vinyl acetate due to the resonance stabilization provided by the phenyl ring. The e value might also be influenced by the phenyl group, but its exact value remains to be determined experimentally.

Logical Relationship for Predicting Copolymerization Behavior:

Caption: Relationship between reactivity ratios and copolymerization behavior.

Conclusion

The study of this compound monomer reactivity is an emerging field with significant potential. While direct experimental data remains limited, the existing research on its copolymerization with methyl methacrylate, combined with a theoretical understanding of vinyl monomer polymerization, provides a solid foundation for future investigations. The distinct reactivity of VPA compared to vinyl acetate, likely influenced by the electronic and steric effects of the phenyl group, makes it a promising candidate for the synthesis of novel polymers with unique optical, thermal, and mechanical properties. Further research is warranted to determine the reactivity ratios of VPA with a wider range of comonomers and to fully elucidate its homopolymerization characteristics. Such studies will be invaluable for the rational design of new materials for advanced applications.

References

Solubility of Vinyl Phenyl Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of vinyl phenyl acetate in organic solvents. Due to the limited availability of direct quantitative experimental data for this specific compound, this guide leverages qualitative solubility information from its parent compounds, vinyl acetate and phenyl acetate, and utilizes theoretical frameworks such as Hansen Solubility Parameters (HSP) to predict its solubility behavior. Furthermore, this document outlines standardized experimental protocols for determining the solubility of a compound like this compound, providing a roadmap for researchers to generate precise quantitative data.

Introduction to this compound

This compound (VPA) is an organic compound with the chemical formula C₁₀H₁₀O₂. It is the ester of vinyl alcohol and phenylacetic acid. The presence of both a vinyl group and a phenyl group imparts a unique combination of reactivity and aromaticity to the molecule, making it a subject of interest in polymer chemistry and organic synthesis. Understanding its solubility in various organic solvents is crucial for its application in these fields, particularly for reaction kinetics, purification processes, and formulation development.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is more formally quantified through thermodynamic models such as Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is predicted to be soluble in a solvent when their respective HSP values are similar.

The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Solubility Profile of this compound

In the absence of direct experimental data for this compound, its solubility can be inferred from the properties of vinyl acetate and phenyl acetate.

-

Vinyl Acetate: Known to be soluble in a wide range of organic solvents, including ethanol, acetone, and various hydrocarbons[1]. It has limited miscibility with water[1].

-

Phenyl Acetate: Miscible with alcohol, chloroform, and ether[2]. It is practically insoluble in water[2].

Based on these parent compounds, this compound is expected to be readily soluble in common organic solvents such as ketones, esters, aromatic hydrocarbons, and chlorinated solvents. Its solubility in polar protic solvents like lower alcohols is likely to be good, while its solubility in highly non-polar solvents like hexanes may be more limited. Water solubility is expected to be very low.

Table 1: Qualitative Solubility of Parent Compounds in Common Organic Solvents

| Solvent Class | Vinyl Acetate | Phenyl Acetate | Predicted for this compound |

| Alcohols | Soluble[1][3] | Miscible[2] | Soluble to Miscible |

| (Methanol, Ethanol) | |||

| Ketones | Soluble[1] | Miscible[4] | Soluble to Miscible |

| (Acetone, MEK) | |||

| Esters | Soluble | Miscible | Soluble to Miscible |

| (Ethyl Acetate) | |||

| Aromatic Hydrocarbons | Soluble | Miscible | Soluble to Miscible |

| (Toluene, Benzene) | |||

| Chlorinated Solvents | Soluble[3] | Miscible[2] | Soluble to Miscible |

| (Chloroform, Dichloromethane) | |||

| Ethers | Soluble[3] | Miscible[2] | Soluble to Miscible |

| (Diethyl Ether, THF) | |||

| Water | Limited Miscibility[1] | Practically Insoluble[2] | Very Low to Insoluble |

Table 2: Hansen Solubility Parameters (HSP) of Related Compounds and Solvents

The following table presents the HSP values for phenyl acetate and polyvinyl acetate (as a proxy for the vinyl monomer component) along with various organic solvents. The units are in MPa⁰.⁵.

| Compound/Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Phenyl Acetate | 19.80 | 5.20 | 6.40 |

| Polyvinyl Acetate (PVAc) | 19.45[5] | 10.59[5] | 5.76[5] |

| Acetone | 15.5[6] | 10.4[6] | 7.0[6] |

| Acetonitrile | 15.3[6] | 18.0[6] | 6.1[6] |

| 1-Butanol | 16.0[6] | 5.7[6] | 15.8[6] |

| n-Butyl Acetate | 15.8[6] | 3.7[6] | 6.3[6] |

| Cyclohexane | 16.8[6] | 0.0[6] | 0.2[6] |

Note: The HSP for polyvinyl acetate is used as an approximation for the vinyl acetate monomer due to the availability of data.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols describe two common and reliable methods.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid solute in a solvent.[7][8][9][10]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

-

Solubility is typically expressed as grams of solute per 100 mL or 100 g of solvent.

-

Spectroscopic Method (UV-Vis)

For compounds that have a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[11][12][13][14]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizations

The following diagrams illustrate the logical workflow for estimating and experimentally determining the solubility of this compound.

Caption: Logical workflow for estimating the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vinyl Acetate | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Hansen solubility parameter: From polyethylene and polyvinylacetate homopolymers to eva copolymers | Semantic Scholar [semanticscholar.org]

- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. dlt.ncssm.edu [dlt.ncssm.edu]

- 12. scirp.org [scirp.org]

- 13. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ingentaconnect.com [ingentaconnect.com]

Health and Safety Data for Vinyl Phenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety data for vinyl phenyl acetate and its isomers. Due to the limited specific toxicological data for this compound, this document also includes information on the closely related and extensively studied compound, vinyl acetate, to provide a comparative context and infer potential hazards. The primary metabolic pathway for vinyl acetate, which is likely analogous for this compound, involves hydrolysis to acetaldehyde and acetic acid. At high concentrations, these metabolites can induce cytotoxicity and genotoxicity. This guide summarizes key physical, chemical, and toxicological properties, outlines relevant experimental protocols based on OECD guidelines, and presents a visualization of the metabolic signaling pathway. All quantitative data is presented in structured tables for ease of reference and comparison.

Introduction

This compound (CAS No: 18120-64-4) is an organic compound with applications in chemical synthesis.[1] Understanding its health and safety profile is crucial for risk assessment and the implementation of appropriate handling procedures in research and development settings. This guide aims to consolidate the available data to inform safe laboratory practices. Given the scarcity of specific toxicological data for this compound, this report leverages data from its isomers, 2-vinylphenyl acetate and 4-vinylphenyl acetate, and the structurally similar vinyl acetate to provide a more complete hazard assessment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound, its isomers, and vinyl acetate is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental conditions.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-Vinylphenyl Acetate | 4-Vinylphenyl Acetate | Vinyl Acetate |

| CAS Number | 18120-64-4[1] | 63600-35-1[2] | 2628-16-2 | 108-05-4[3] |

| Molecular Formula | C₁₀H₁₀O₂[1] | C₁₀H₁₀O₂[2] | C₁₀H₁₀O₂ | C₄H₆O₂[3] |

| Molecular Weight | 162.18 g/mol [1] | 162.19 g/mol [2] | 162.18 g/mol | 86.09 g/mol [3] |

| Appearance | - | - | Colorless to light yellow/orange clear liquid | Colorless liquid with a sweet, fruity odor[3] |

| Boiling Point | - | - | - | 72-73 °C[4] |

| Melting Point | - | - | - | -93 °C[4] |

| Flash Point | - | 94.497°C[5] | - | 18 °F (-8 °C)[3] |

| Density | - | 1.060±0.06 g/cm³[5] | - | 7.8 lb/gal[3] |

| Solubility in Water | - | No data available[5] | - | Slightly soluble[3] |

Toxicological Data

Table 2: Acute Toxicity Data

| Substance | Route | Species | Value | Reference |

| 4-Vinylphenyl Acetate | Oral | Rat | LD50: 1503 mg/kg | [6] |

| Vinyl Acetate | Oral | Rat | LD50: 2920 mg/kg | [7][8] |

| Dermal | Rabbit | LD50: 2335 mg/kg | [7][8] | |

| Inhalation | Rat | LC50: 2828.4 ppm (4 hours) | [8] | |

| Inhalation | Mouse | LC50: 1550 ppm (4 hours) | [8] |

GHS Classification for Isomers and Analogs:

-

2-Vinylphenyl Acetate: Classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[5]

-

4-Vinylphenyl Acetate: Classified as harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Vinyl Acetate: Classified as a highly flammable liquid and vapor, harmful if inhaled, and suspected of causing cancer.[9] The International Agency for Research on Cancer (IARC) has classified vinyl acetate as possibly carcinogenic to humans (Group 2B).[10]

Mechanism of Toxicity and Metabolic Pathway

The toxicity of vinyl acetate is primarily attributed to its metabolic products.[10][11] This pathway is considered a relevant model for understanding the potential toxicity of this compound.

Metabolic Activation

Vinyl acetate is rapidly hydrolyzed by carboxylesterases, primarily in the nasal cavity and liver, into acetic acid and vinyl alcohol. Vinyl alcohol is unstable and quickly tautomerizes to form acetaldehyde.[10][12][13]

Cellular Effects

At high concentrations that overwhelm normal metabolic clearance, the accumulation of acetic acid and acetaldehyde leads to adverse cellular effects:

-

Cytotoxicity: Increased intracellular acidity due to acetic acid can lead to cell damage.[11]

-